molecular formula C10H8ClNO3 B2820062 4-(4-Chlorophenyl)morpholine-2,6-dione CAS No. 30042-49-0

4-(4-Chlorophenyl)morpholine-2,6-dione

Cat. No.: B2820062
CAS No.: 30042-49-0
M. Wt: 225.63
InChI Key: ZFNBTNYQKIAOJE-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)morpholine-2,6-dione is a chemical compound with the molecular formula C10H8ClNO3 and a molecular weight of 225.63 g/mol It is characterized by the presence of a morpholine ring substituted with a 4-chlorophenyl group and two keto groups at positions 2 and 6

Scientific Research Applications

4-(4-Chlorophenyl)morpholine-2,6-dione has several applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)morpholine-2,6-dione typically involves the reaction of 4-chloroaniline with maleic anhydride, followed by cyclization to form the morpholine ring. The reaction conditions often require the use of a solvent such as toluene or xylene and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)morpholine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)morpholine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromophenyl)morpholine-2,6-dione
  • 4-(4-Methylphenyl)morpholine-2,6-dione
  • 4-(4-Nitrophenyl)morpholine-2,6-dione

Uniqueness

4-(4-Chlorophenyl)morpholine-2,6-dione is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, the chloro-substituted compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research .

Properties

IUPAC Name

4-(4-chlorophenyl)morpholine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO3/c11-7-1-3-8(4-2-7)12-5-9(13)15-10(14)6-12/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNBTNYQKIAOJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)OC(=O)CN1C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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